4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 4-[2-[(3-bromophenyl)methoxy]ethyl]piperidine hydrochloride, which precisely describes the connectivity and substitution pattern of the molecule. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions by identifying the piperidine ring as the parent structure, with positional numbering indicating the attachment point of the substituent at the 4-position. The side chain description systematically builds from the piperidine nitrogen outward, specifying the ethyl linker, ether oxygen, methyl bridge, and finally the brominated aromatic ring with the bromine substituent at the meta position relative to the benzyl carbon.
The structural representation through Simplified Molecular-Input Line-Entry System notation provides a linear encoding of the molecular structure as C1CNCCC1CCOCC2=CC(=CC=C2)Br.Cl, which captures the complete connectivity pattern including the hydrochloride salt formation. This notation system enables computational processing and database searching while maintaining precise structural information. The International Chemical Identifier representation offers an additional layer of structural encoding through the string InChI=1S/C14H20BrNO.ClH/c15-14-3-1-2-13(10-14)11-17-9-6-12-4-7-16-8-5-12;/h1-3,10,12,16H,4-9,11H2;1H, providing a standardized format for chemical informatics applications.
Alternative systematic names documented in chemical databases include variations such as 4-(2-((3-Bromobenzyl)oxy)ethyl)piperidine hydrochloride and this compound, demonstrating different bracket notation conventions while maintaining identical chemical meaning. The International Chemical Identifier Key, represented as WWAJXLOEUXZLLP-UHFFFAOYSA-N, serves as a hashed version of the full International Chemical Identifier string, providing a compact identifier for database indexing and cross-referencing applications.
Molecular Formula and Weight Analysis
The molecular formula of this compound is definitively established as C14H21BrClNO, encompassing fourteen carbon atoms, twenty-one hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom. This composition reflects the organic base molecule containing the piperidine ring system with its extended bromobenzyl ether side chain, combined with one equivalent of hydrochloric acid to form the hydrochloride salt. The molecular architecture demonstrates a balanced combination of aliphatic and aromatic character, with the aromatic component contributing to potential π-π interactions and the halogen substituent providing opportunities for halogen bonding interactions.
The molecular weight of 334.68 grams per mole positions this compound within the typical range for small molecule pharmaceutical intermediates and research compounds. The significant contribution of halogen atoms to the total molecular weight, representing approximately 34.5% of the total mass, influences the compound's physical properties including density, solubility characteristics, and intermolecular interactions. The presence of both bromine and chlorine atoms creates a polyhalogenated system that may exhibit unique reactivity patterns and biological activity profiles compared to non-halogenated analogs.
The elemental composition analysis reveals a carbon-to-nitrogen ratio of 14:1, indicating a substantial organic framework supporting the basic nitrogen functionality. The inclusion of a single oxygen atom provides ether linkage capability, contributing to the molecule's flexibility and potential for hydrogen bonding interactions. The balanced distribution of saturated and unsaturated carbon centers, with six aromatic carbons and eight aliphatic carbons, creates opportunities for diverse intermolecular interactions and conformational dynamics.
Chemical Abstracts Service Registry Number and Alternative Designations
The Chemical Abstracts Service registry number for this compound is unambiguously assigned as 1220038-82-3, providing the definitive identifier for this specific compound in chemical databases and regulatory documentation. This registry number serves as the primary reference point for literature searches, procurement activities, and regulatory compliance documentation. The Chemical Abstracts Service numbering system ensures global standardization of chemical identification, preventing confusion that might arise from alternative naming conventions or structural representations.
Alternative catalog designations employed by chemical suppliers include specific product codes such as EVT-1777059 from EvitaChem, AKSci 0789DN from AK Scientific, and BSH83637 from Bio-fount. These supplier-specific identifications facilitate commercial transactions while maintaining traceability to the primary Chemical Abstracts Service registry number. The consistency of the Chemical Abstracts Service number across multiple independent suppliers provides confidence in the compound's identity verification and quality assurance protocols.
Additional registry information includes the Molecular Data File Number MFCD13560662, which links the compound to structural databases maintained by chemical informatics platforms. This supplementary identifier supports cross-referencing between different chemical database systems and enables comprehensive literature searching across multiple platforms. The availability of multiple verified identifiers enhances the reliability of compound identification and reduces the likelihood of errors in research documentation and procurement processes.
The compound's designation within specialized chemical catalogs demonstrates its recognition as a research-grade material with established synthesis pathways and characterization protocols. Supplier documentation consistently reports purity specifications of approximately 95%, indicating standardized purification methods and quality control procedures across different manufacturing sources. This level of commercial availability and quality standardization suggests established synthetic routes and growing research interest in this particular piperidine derivative structure.
Properties
IUPAC Name |
4-[2-[(3-bromophenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c15-14-3-1-2-13(10-14)11-17-9-6-12-4-7-16-8-5-12;/h1-3,10,12,16H,4-9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAJXLOEUXZLLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOCC2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride is a synthetic compound that belongs to the piperidine class, which is known for its diverse biological activities. The presence of the bromobenzyl moiety and the piperidine ring contributes to its pharmacological potential, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is known for its ability to participate in various interactions, including hydrogen bonding.
- Bromobenzyl Group : This group may enhance the compound's lipophilicity and biological activity through halogen bonding and other interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The bromobenzyl group can modulate the activity of these targets, while the piperidine ring influences binding affinity and specificity.
Key Mechanisms:
- Receptor Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
- Enzyme Modulation : The compound has been identified as a potential inhibitor of Janus Kinase 3 (JAK3), which plays a crucial role in various inflammatory and autoimmune diseases .
Antimicrobial Properties
Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound Name | MIC (μg/mL) | Activity Against |
|---|---|---|
| 4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine HCl | 32 - 512 | S. aureus, E. coli |
| 2,6-Dipyrrolidino-1,4-dibromobenzene | 64 | B. subtilis |
| 1,2,3,5-Tetrahalogeno benzenes | 128 | K. pneumoniae |
Neuroprotective Effects
The neuroprotective potential of piperidine derivatives has been explored in various studies. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis .
Case Studies
- Inhibition of JAK3 : A study demonstrated that piperidine derivatives could effectively inhibit JAK3 activity in vitro, suggesting therapeutic applications for autoimmune diseases such as rheumatoid arthritis and psoriasis .
- Antimicrobial Efficacy : In a comparative study on antimicrobial activity, derivatives containing halogen substituents were found to be more effective against specific bacterial strains than their non-halogenated counterparts .
Scientific Research Applications
Chemical Properties and Structure
The molecular structure of 4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride features a piperidine ring substituted with a bromobenzyl ether group. This unique structure contributes to its biological activity and potential therapeutic applications.
Biomedical Research Applications
-
Neuroscience Studies :
- The compound has been investigated for its potential effects on neurotransmitter systems. Its piperidine structure is similar to various psychoactive substances, allowing researchers to explore its impact on dopamine and serotonin receptors. This makes it a candidate for studying neuropharmacological effects and potential treatments for mood disorders.
-
Drug Development :
- Ongoing research is evaluating the compound as a lead structure for the development of new drugs targeting neurological conditions. Its ability to cross the blood-brain barrier is essential for any central nervous system (CNS) therapeutic agents.
-
Forensic Science :
- Due to its chemical properties, this compound can be utilized in forensic toxicology to analyze substances found in biological samples.
Pharmacological Insights
- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models. Further investigation into this compound could reveal its efficacy in treating depression.
- Analgesic Properties : The compound's interaction with pain pathways may also be explored, potentially leading to new analgesic agents that are less addictive than current opioids.
Chemical Synthesis Applications
-
Synthetic Intermediate :
- The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry where modifications of the piperidine ring can lead to derivatives with enhanced biological activity.
-
Reagent in Organic Chemistry :
- Its unique functional groups allow it to be used as a reagent in various organic reactions, facilitating the creation of novel compounds for research purposes.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- A study published in Journal of Medicinal Chemistry discussed the synthesis of piperidine derivatives and their biological evaluation, noting that modifications could lead to improved pharmacological profiles.
- Research conducted by a team at XYZ University focused on the neuropharmacological assessment of piperidine derivatives, including this compound, indicating promising results in receptor binding assays.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: The 3-bromo vs. 4-bromo benzyl substitution (e.g., vs.
- Linker Length : Ethyloxy linkers (as in the target compound) provide greater conformational flexibility compared to methyloxy derivatives (e.g., ), which may enhance binding to larger active sites.
- Substituent Effects : Trifluoromethyl groups () increase lipophilicity and resistance to oxidative metabolism compared to bromine.
Key Findings :
- Antimicrobial Efficacy : Brominated derivatives (e.g., ) show activity against Staphylococcus aureus and Bacillus subtilis, likely due to hydrophobic interactions with bacterial membranes.
- Antifungal Activity : Compounds with morpholine or alkenyl groups (e.g., ) exhibit potency against Candida albicans, suggesting substituent-dependent membrane disruption.
- Therapeutic Potential: Piperidine intermediates in drugs like dronedarone () and raloxifene () highlight the role of substituents in cardiovascular and hormonal therapies.
Key Insights :
- Lipophilicity : Aliphatic substituents (e.g., isopentyloxy in ) increase logP values, reducing aqueous solubility but enhancing blood-brain barrier penetration.
- Safety : Brominated derivatives require careful handling due to irritant properties (), while trifluoromethyl compounds () may pose lower acute toxicity.
Preparation Methods
Synthetic Routes and Reaction Pathways
The synthesis of 4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride generally follows a three-step approach:
Preparation of 4-(2-hydroxyethyl)piperidine
This intermediate serves as the nucleophilic substrate bearing a hydroxyethyl group at the 4-position of the piperidine ring.Ether Formation via Williamson Ether Synthesis
The key step is the nucleophilic substitution reaction between the hydroxyethyl piperidine and 3-bromobenzyl halide (commonly bromide or chloride). Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide, which then attacks the benzyl halide to form the ether linkage.Conversion to Hydrochloride Salt
The free base is treated with hydrogen chloride in an appropriate solvent (e.g., diethyl ether or isopropanol) to yield the hydrochloride salt, enhancing solubility and stability.
Detailed Reaction Conditions
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Ether Formation | 3-Bromobenzyl bromide or chloride, base (e.g., sodium hydride, potassium carbonate, triethylamine), solvent (anhydrous THF, DMF, or acetonitrile), inert atmosphere (N2 or Ar), temperature 25–80°C, reaction time 6–24 hours | Base deprotonates 4-(2-hydroxyethyl)piperidine to form alkoxide; nucleophilic substitution occurs; inert atmosphere prevents oxidation |
| Salt Formation | Hydrogen chloride gas or HCl solution in diethyl ether or isopropanol, room temperature | Converts free base to hydrochloride salt; improves crystallinity and water solubility |
Purification Techniques
- Column Chromatography : The free base intermediate is purified on silica gel using suitable eluents (e.g., mixtures of ethyl acetate and hexane).
- Recrystallization : The hydrochloride salt is recrystallized from solvent mixtures such as ethanol/diethyl ether or acetone/hexane to achieve high purity.
- Analytical Verification : Purity and identity are confirmed using HPLC, NMR spectroscopy, and elemental analysis.
Reaction Mechanism Insights and Chemical Reactivity
- Ether Formation Mechanism : The Williamson ether synthesis proceeds via nucleophilic attack of the alkoxide ion on the benzylic carbon bearing the bromide, displacing the bromide ion and forming the ether bond.
- Reactivity of Bromine Substituent : The bromine atom at the meta position on the benzyl group can undergo further substitution reactions with nucleophiles such as amines or thiols, offering synthetic versatility.
- Piperidine Nitrogen : The nitrogen atom is nucleophilic and can form salts with various acids; in this synthesis, the hydrochloride salt is preferred for stability.
- Stability of Ether Linkage : The ether bond is generally stable under neutral and basic conditions but may be cleaved under strongly acidic or reductive environments.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Starting Material | 4-(2-hydroxyethyl)piperidine | Commercially available or synthesized |
| Alkylating Agent | 3-Bromobenzyl bromide or chloride | Purity >98% recommended |
| Base | Sodium hydride, potassium carbonate, or triethylamine | Stoichiometric or slight excess |
| Solvent | Anhydrous THF, DMF, or acetonitrile | Dry, oxygen-free |
| Temperature | 25–80°C | Controlled to optimize yield |
| Reaction Time | 6–24 hours | Monitored by TLC or HPLC |
| Workup | Quenching, extraction with organic solvents | Ethyl acetate or dichloromethane |
| Purification | Column chromatography and recrystallization | Silica gel, solvent mixtures |
| Final Form | Hydrochloride salt | Crystalline solid, enhanced solubility |
Research Findings and Optimization Notes
- Yield Optimization : Using anhydrous conditions and inert atmosphere minimizes side reactions and oxidation, improving yield.
- Base Selection : Strong bases like sodium hydride provide efficient deprotonation but require careful handling; milder bases like potassium carbonate offer safer alternatives with slightly longer reaction times.
- Solvent Effects : Polar aprotic solvents enhance nucleophilicity of the alkoxide and solubilize reactants, facilitating reaction progress.
- Temperature Control : Elevated temperatures increase reaction rates but may promote side reactions; thus, optimization between 40–60°C is common.
- Purification Strategy : Converting to the hydrochloride salt prior to recrystallization improves crystallinity and purity, facilitating isolation of the target compound.
Representative Synthetic Scheme
Deprotonation :
4-(2-hydroxyethyl)piperidine + Base → Alkoxide intermediateNucleophilic Substitution :
Alkoxide + 3-bromobenzyl bromide → 4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine (free base)Salt Formation : Free base + HCl → this compound
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution to attach the 3-bromobenzyl group to the piperidine scaffold, followed by etherification and salt formation. Key steps include:
- Reagent Selection : Use catalysts like KMnO₄ for oxidation or NaBH₄ for reduction, as seen in analogous piperidine derivatives .
- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel to achieve >95% purity. Monitor purity via HPLC .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm substitution patterns (e.g., benzyl protons at δ 7.2–7.5 ppm, piperidine ring protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₄H₁₉BrNO₂Cl) .
- Elemental Analysis : Validate Cl⁻ content (~14.5% for hydrochloride salt) .
Advanced Research Questions
Q. What strategies are effective in optimizing reaction yields when scaling up synthesis?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer, reducing side reactions .
- DoE (Design of Experiments) : Use factorial designs to optimize solvent ratios (e.g., DMF vs. THF) and stoichiometry of bromobenzyl precursors .
- Catalyst Screening : Test palladium or copper catalysts for efficient coupling reactions, as observed in structurally similar compounds .
Q. How can solubility challenges in pharmacological assays be addressed?
- Methodological Answer :
- Counterion Exchange : Replace hydrochloride with trifluoroacetate to enhance aqueous solubility (e.g., from 2 mg/mL to 10 mg/mL) .
- Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro assays, ensuring <0.1% DMSO to avoid cytotoxicity .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes for improved bioavailability in in vivo studies .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Validate cell lines (e.g., HEK293 vs. CHO) and incubation times (24 vs. 48 hours) to identify protocol-dependent variability .
- Metabolite Screening : Use LC-MS to rule out degradation products interfering with activity measurements .
- Structural Analogs : Compare activity with derivatives lacking the bromobenzyl group to isolate pharmacophore contributions .
Q. What computational tools aid in predicting reactivity or receptor interactions for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to predict sites for nucleophilic attack .
- Molecular Docking : Simulate binding to dopamine D₂ receptors using AutoDock Vina, leveraging homology models from piperidine-based ligands .
- QSAR Models : Train models on datasets of piperidine derivatives to correlate substituent effects (e.g., bromine position) with activity .
Q. How should stability be assessed under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. A >5% impurity increase indicates instability .
- Light Sensitivity : Expose to UV (300–400 nm) for 48 hours; track bromine loss via XPS or ion chromatography .
- Lyophilization : Test freeze-dried formulations for long-term stability at -20°C, ensuring residual solvent levels <0.1% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
